molecular formula C16H16N2O3S B016658 4,4'-Di-N-acetylamino-diphenylsulfoxide-d8 CAS No. 557794-36-2

4,4'-Di-N-acetylamino-diphenylsulfoxide-d8

Cat. No. B016658
M. Wt: 324.4 g/mol
InChI Key: HABWONZJSRPOIE-UWAUJQNOSA-N
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Description

4,4’-Di-N-acetylamino-diphenylsulfoxide-d8 is a biochemical used for proteomics research . It is a stable isotope labelled synthetic chemistry building block . The molecular formula of this compound is C16H8D8N2O3S and it has a molecular weight of 324.42 .


Synthesis Analysis

The synthesis of 4,4’-Di-N-acetylamino-diphenylsulfoxide-d8 involves the use of state-of-the-art technology to produce stable isotopes that are highly enriched and isotopically labeled to the highest standards .


Molecular Structure Analysis

The molecular structure of 4,4’-Di-N-acetylamino-diphenylsulfoxide-d8 is represented by the formula C16H8D8N2O3S . The structure includes two acetylamino groups attached to a diphenylsulfoxide core .

Scientific Research Applications

Medicinal Chemistry Applications

Research on diphenylsulfoxide derivatives has highlighted their potential in therapeutic applications. For instance, studies have shown that sulfone and sulfonanilide therapies demonstrate efficacy against streptococcal infections, with specific derivatives being more efficacious than traditional treatments and exhibiting lower toxicity (F. Cooper, P. Gross, & Marion Lewis, 1938). Moreover, the investigation into dipeptidyl peptidase IV inhibitors found that derivatives of diphenyl phosphonate esters, including acylamino substitutions, offer potent inhibition with low cytotoxicity, highlighting the therapeutic potential in regulating enzymatic activity (A. Belyaev et al., 1999).

Material Science and Chemical Synthesis

In material science, diphenylsulfoxide derivatives have been explored for their utility in creating conductive polymers. Research on the synthesis and electrochemical characterization of dipyrroles separated by diphenyleneoxide and diphenylenesulfide spacers has indicated the potential for creating new conducting polymers with sulfur and oxygen atoms in the conjugation chain, which could significantly impact material properties and applications (A. M. Vasil’tsov et al., 2005).

Chemical Synthesis Innovations

Significant advancements in chemical synthesis methods have been made using diphenylsulfoxide and related compounds. For example, the use of diphenylsulfoxide with triflic anhydride has been demonstrated as a powerful promoter system in chemoselective glycosylations, enabling the activation of disarmed thioglycosides and illustrating the novel activator's utility in successful glycosylation sequences (J. Codée et al., 2003). Additionally, organic sulfides' photooxidation using sensitizers covalently grafted on silica represents a more efficient and selective approach to solar photochemistry, emphasizing the role of diphenyl sulfide derivatives in enhancing reaction rates and selectivity (N. Soggiu et al., 1999).

Safety And Hazards

The safety data sheet for 4,4’-Di-N-acetylamino-diphenylsulfoxide-d8 can be viewed and downloaded for free at Echemi.com . This would provide detailed information on the safety and hazards associated with this compound.

properties

IUPAC Name

N-[4-(4-acetamido-2,3,5,6-tetradeuteriophenyl)sulfinyl-2,3,5,6-tetradeuteriophenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-11(19)17-13-3-7-15(8-4-13)22(21)16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20)/i3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABWONZJSRPOIE-UWAUJQNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)C2=C(C(=C(C(=C2[2H])[2H])NC(=O)C)[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447834
Record name 4,4'-Di-N-acetylamino-diphenylsulfoxide-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Di-N-acetylamino-diphenylsulfoxide-d8

CAS RN

557794-36-2
Record name 4,4'-Di-N-acetylamino-diphenylsulfoxide-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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